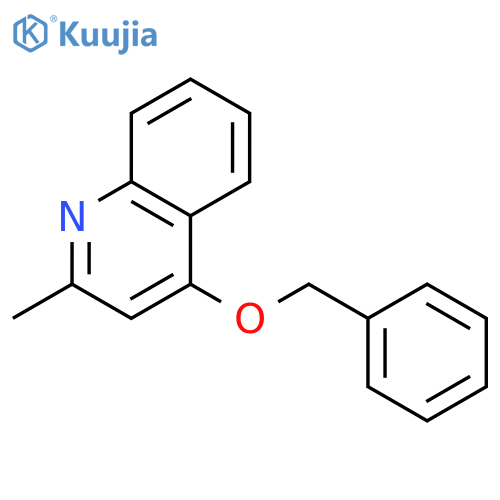

Cas no 147330-34-5 (Quinoline, 2-methyl-4-(phenylmethoxy)-)

Quinoline, 2-methyl-4-(phenylmethoxy)- 化学的及び物理的性質

名前と識別子

-

- Quinoline, 2-methyl-4-(phenylmethoxy)-

- 4-Benzyloxy-2-methyl-quinoline

- SCHEMBL1564276

- 4-(Benzyloxy)-2-methylquinoline

- 147330-34-5

- SB69072

-

- インチ: InChI=1S/C17H15NO/c1-13-11-17(15-9-5-6-10-16(15)18-13)19-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3

- InChIKey: SZCDRKCTMCDYIN-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 249.115

- どういたいしつりょう: 249.115

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 274

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 22.1A^2

Quinoline, 2-methyl-4-(phenylmethoxy)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM257607-10g |

4-(Benzyloxy)-2-methylquinoline |

147330-34-5 | 97% | 10g |

$1206 | 2021-08-18 | |

| Chemenu | CM257607-1g |

4-(Benzyloxy)-2-methylquinoline |

147330-34-5 | 97% | 1g |

$313 | 2021-08-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD617880-1g |

4-(Benzyloxy)-2-methylquinoline |

147330-34-5 | 97% | 1g |

¥2303.0 | 2023-02-23 | |

| Chemenu | CM257607-5g |

4-(Benzyloxy)-2-methylquinoline |

147330-34-5 | 97% | 5g |

$818 | 2021-08-18 | |

| Chemenu | CM257607-1g |

4-(Benzyloxy)-2-methylquinoline |

147330-34-5 | 97% | 1g |

$372 | 2023-02-23 |

Quinoline, 2-methyl-4-(phenylmethoxy)- 関連文献

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

-

B. K. Breedlove,R. Kandel,H. Md. Ahsan Dalton Trans., 2014,43, 7683-7686

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

Quinoline, 2-methyl-4-(phenylmethoxy)-に関する追加情報

Quinoline, 2-methyl-4-(phenylmethoxy)- (CAS No. 147330-34-5): A Comprehensive Overview

Quinoline, 2-methyl-4-(phenylmethoxy)-, identified by its CAS number 147330-34-5, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic organic compound has garnered considerable attention due to its versatile structural framework and potential biological activities. The presence of both methyl and phenylmethoxy substituents in its molecular structure imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The compound's chemical formula can be represented as C14H13NO, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The quinoline core, a well-known pharmacophore, is renowned for its role in various therapeutic applications. Specifically, derivatives of quinoline have been extensively studied for their antimicrobial, antimalarial, and anticancer properties. The introduction of the 2-methyl and 4-(phenylmethoxy) groups further modulates the compound's reactivity and interaction with biological targets.

In recent years, the pharmaceutical industry has witnessed a resurgence in the exploration of quinoline derivatives due to their structural diversity and functional flexibility. Researchers have been particularly interested in modifying the quinoline scaffold to enhance pharmacological efficacy while minimizing side effects. The compound Quinoline, 2-methyl-4-(phenylmethoxy)- exemplifies this trend, as it combines the advantageous features of the quinoline core with additional functional groups that can improve drug-like properties.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel therapeutic agents. The phenylmethoxy group, in particular, provides a site for further functionalization, enabling chemists to design molecules with tailored biological activities. For instance, studies have shown that modifications at this position can influence binding affinity to specific enzymes or receptors, which is crucial for developing targeted therapies.

The synthesis of Quinoline, 2-methyl-4-(phenylmethoxy)- involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, are often employed to construct the desired molecular framework efficiently. These synthetic approaches not only highlight the compound's synthetic accessibility but also underscore the importance of modern chemical techniques in medicinal chemistry.

From a biological perspective, the compound has shown promise in various preclinical studies. Its structural features suggest potential interactions with proteins involved in disease pathways, making it a candidate for further investigation in therapeutic contexts. For example, preliminary research indicates that derivatives of this compound may exhibit inhibitory effects on certain kinases or transcription factors associated with cancer progression. Such findings are particularly intriguing given the ongoing efforts to develop small-molecule inhibitors for these targets.

The role of computational chemistry has been instrumental in understanding the behavior of Quinoline, 2-methyl-4-(phenylmethoxy)-. Molecular modeling techniques allow researchers to predict how the compound might interact with biological targets at an atomic level. These simulations provide valuable insights into binding modes and affinity predictions, which can guide experimental design and optimization efforts. By integrating computational methods with traditional wet-lab approaches, scientists can accelerate the discovery process significantly.

In addition to its pharmaceutical applications, this compound has potential uses in other areas of chemistry and material science. Its ability to participate in various chemical reactions makes it a versatile building block for more complex molecules. Researchers have explored its utility in designing ligands for metal-organic frameworks (MOFs) or as intermediates in polymer synthesis. Such applications demonstrate the broad utility of quinoline derivatives beyond traditional drug development.

The regulatory landscape for compounds like Quinoline, 2-methyl-4-(phenylmethoxy)- is another critical consideration. While not classified as a hazardous or controlled substance under current regulations, adherence to good laboratory practices (GLP) is essential during synthesis and handling to ensure safety and reproducibility. Compliance with guidelines set forth by agencies such as the International Council for Harmonisation (ICH) ensures that research findings are reliable and applicable across different studies.

The future directions for research on this compound are multifaceted. Ongoing studies aim to expand its chemical space through innovative synthetic strategies and explore new biological targets where it may exhibit therapeutic benefits. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive these initiatives forward by leveraging complementary expertise and resources.

In conclusion, Quinoline, 2-methyl-4-(phenylmethoxy)-, identified by CAS number 147330-34-5, represents a promising area of investigation within medicinal chemistry. Its unique structural features offer opportunities for developing novel therapeutics while serving as a valuable tool in synthetic chemistry research. As our understanding of its properties continues to evolve through both experimental and computational studies,this compound will undoubtedly remain at the forefront of scientific inquiry.

147330-34-5 (Quinoline, 2-methyl-4-(phenylmethoxy)-) 関連製品

- 438219-78-4(4-(4-chloro-2-nitrophenoxy)methylbenzoic acid)

- 1909348-07-7(2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one)

- 1639843-37-0(Fmoc-Sec(Trt)-OH)

- 1394077-00-9(4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine)

- 921839-22-7(2-(5-chlorothiophen-2-yl)-N-{4H,5H-naphtho1,2-d1,3thiazol-2-yl}acetamide)

- 2413898-24-3(tert-butyl N-[1-(2-hydroxyethyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-yl]carbamate)

- 2248348-20-9(Ethyl 2-(4-amino-2,6-dichlorophenyl)acetate)

- 23528-44-1(1,2-bis(Phenylthio)ethylene)

- 7418-18-0(Cyclohexanone, 4,4'-(1-methylethylidene)bis-, dioxime)

- 1561402-62-7(Ethyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate)